Larotrectinib

Overview

Description

Larotrectinib, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is a highly selective inhibitor of tropomyosin receptor kinase receptors TrkA, TrkB, and TrkC. This compound was discovered by Array BioPharma and licensed to Loxo Oncology in 2013. It was the first drug specifically developed and approved to treat any cancer containing certain mutations, rather than cancers of specific tissues .

Scientific Research Applications

Larotrectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusions, regardless of the tumor type. It has shown efficacy in treating various cancers, including lung cancer, brain metastases, and pediatric cancers . In chemistry, this compound is used as a model compound for studying the inhibition of tropomyosin receptor kinase receptors. In biology, it is used to study the role of tropomyosin receptor kinase receptors in neurodevelopment and post-developmental physiological processes .

Mechanism of Action

Target of Action

Larotrectinib, also known as LOXO-101, is an orally administered inhibitor of tropomyosin receptor kinase (Trk), a receptor tyrosine kinase activated by neurotrophins . Trk is mutated in a variety of cancer cell types and plays a crucial role in tumor cell growth and survival .

Mode of Action

Upon administration, this compound binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Biochemical Pathways

This compound affects the signaling pathways downstream of the Trk proteins. These pathways are associated with growth and development . When this compound binds to Trk, it prevents the activation of these downstream signaling pathways, thereby inhibiting tumor growth .

Pharmacokinetics

The mean absolute bioavailability of this compound capsules is approximately 34% (range: 32-37%) . In adult patients who received this compound capsules 100 mg twice daily, the maximum concentration (Cmax) was achieved at about one hour after dosing and steady-state was reached within three days . The mean steady-state Cmax and area under the curve (AUC) of this compound capsules were 788 ng/mL and 4351 ng*h/mL, respectively .

Result of Action

This compound has demonstrated anti-tumor activity in cells with constitutive activation of Trk proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with Trk protein overexpression . It has shown to induce cellular apoptosis and inhibit cell growth in tumors that overexpress Trk .

Action Environment

The efficacy and safety of this compound have been demonstrated in various environments, including in patients with TRK fusion-positive lung cancer and primary central nervous system (CNS) tumors . The drug has shown rapid and durable responses, high disease control rate, and a favorable safety profile in these environments .

Safety and Hazards

Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Biochemical Analysis

Biochemical Properties

Larotrectinib is a selective and potent inhibitor of TRKA, TRKB, and TRKC . It binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Cellular Effects

This compound has demonstrated efficacy across TRK fusion–positive cancers, regardless of the tumor type . It has shown to produce rapid, marked, and durable responses, including in patients with brain metastases . This compound has a favorable safety profile and is well tolerated .

Molecular Mechanism

Upon administration, this compound binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . This compound is 100-fold more selective for the TRK protein than for other kinase and non-kinase targets .

Temporal Effects in Laboratory Settings

In clinical trials, this compound demonstrated an objective response rate (ORR) of 73% . The median duration of response, progression-free survival, and overall survival were 33.9 months, 35.4 months, and 40.7 months, respectively . At a median follow-up of 9.4 months, 86% of the patients with a response were continuing treatment or had undergone surgery that was intended to be curative .

Dosage Effects in Animal Models

In preclinical in vivo xenograft mouse models harboring NTRK fusions, this compound demonstrated potent tumor growth inhibition .

Metabolic Pathways

This compound is involved in the RAF-MEK-ERK signaling pathway . These newly emerged genomic alterations strongly activate this pathway and mediate the acquisition of resistance .

Transport and Distribution

This compound does not inhibit P-gp, BCRP, OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, bile salt export pump (BSEP), multidrug and toxin extrusion (MATE) transporter 1, and MATE2K at clinically relevant concentrations in vitro .

Subcellular Localization

This compound is able to penetrate the blood–brain barrier, thereby possibly achieving tumor regression in patients with CNS tumors .

Preparation Methods

Larotrectinib can be synthesized through various synthetic routes. One method involves the reaction of a compound of formula (3) with a compound of formula (4) in ethanol at room temperature for 2-8 hours. The reaction mixture is then treated with methyl tertiary butyl ether to precipitate the product, which is purified by column chromatography . Another method involves the use of continuous flow chemistry to optimize the manufacturing process, improving its scalability and purity .

Chemical Reactions Analysis

Larotrectinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, formic acid, and carbamazepine. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Larotrectinib is often compared with other similar compounds, such as entrectinib and pembrolizumab. Compared to entrectinib, this compound has been associated with higher overall survival, longer duration of response, and higher complete response rates . Pembrolizumab, on the other hand, is an immunotherapy treatment that helps the immune system fight cancer by targeting different molecular pathways . The uniqueness of this compound lies in its high selectivity for tropomyosin receptor kinase receptors and its ability to treat cancers with specific genetic mutations, regardless of the tumor type .

Similar Compounds

- Entrectinib

- Pembrolizumab

Properties

IUPAC Name |

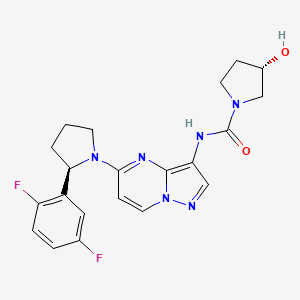

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)